molecular formula C19H24N4O4 B2794099 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine CAS No. 1021262-46-3

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine

Cat. No.: B2794099
CAS No.: 1021262-46-3
M. Wt: 372.425
InChI Key: KPHYCEHRYIEACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methoxy groups at the 2- and 6-positions. The piperazine ring at the 4-position is further functionalized with a 4-ethoxybenzoyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous piperazine-containing compounds .

Properties

IUPAC Name

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-4-27-15-7-5-14(6-8-15)18(24)23-11-9-22(10-12-23)16-13-17(25-2)21-19(20-16)26-3/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHYCEHRYIEACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution with dimethoxypyrimidinyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the ethoxyphenyl group: This could be done via Friedel-Crafts acylation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules.

Biology

It may be investigated for its potential as a ligand in receptor binding studies.

Medicine

Industry

The compound might be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Piperazine Substituent Key Physical Properties Molecular Formula
Target Compound 2,6-Dimethoxypyrimidine 4-Ethoxybenzoyl Not reported in evidence C₂₀H₂₅N₅O₄ (estimated)
BJ13605 () 2,6-Dimethoxypyrimidine 2-Fluorobenzenesulfonyl Molecular weight: 382.41 g/mol C₁₆H₁₉FN₄O₄S
Compound 20 () Pyridine 3,4-Dichlorophenyl Melting point: 177–180°C; Yield: 80% C₂₂H₂₀Cl₂N₆O₃S
Compound 21 () Pyridine 3,4-Dichlorophenyl, 4-chlorophenylcarbamoyl Melting point: 164–168°C; Yield: 65% C₂₂H₁₉Cl₃N₆O₃S
N-(2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)-4-(4-(2-(alkylamino)-2-oxoethyl)... () Pyrimidine Alkylamino-oxoethyl Not reported Variable (alkyl-dependent)

Key Observations

Core Structure Differences :

  • The target compound and BJ13605 share a 2,6-dimethoxypyrimidine core, whereas compounds 20 and 21 () are pyridine-based. Pyrimidine derivatives generally exhibit enhanced metabolic stability compared to pyridines due to reduced susceptibility to oxidation .

In contrast, BJ13605’s 2-fluorobenzenesulfonyl group adds electron-withdrawing and polar characteristics, which may alter receptor-binding affinity . Compounds 20 and 21 () feature 3,4-dichlorophenyl groups, which are strongly electron-withdrawing and could influence cytotoxicity or CNS activity .

Higher yields in compound 20 (80%) versus 21 (65%) may reflect steric or electronic effects of substituents.

Potential Pharmacological Implications: The 4-ethoxybenzoyl group in the target compound may favor interactions with hydrophobic pockets in enzymes or receptors, akin to ethoxy-containing drugs like etodolac. Conversely, sulfonyl groups (as in BJ13605) are common in protease inhibitors, suggesting divergent therapeutic applications . The patent in highlights the pharmaceutical relevance of piperazine-linked fluorinated compounds, though the target compound lacks fluorine substitution .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes and intermediates. Experimental optimization should employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). Feedback loops between computational predictions and experimental validation can reduce trial-and-error inefficiencies . For example, coupling piperazine derivatives with ethoxybenzoyl moieties may require controlled acylation conditions to avoid side reactions.

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HSQC) for functional group and connectivity analysis, and X-ray crystallography for absolute stereochemical determination. Impurity profiling (e.g., residual solvents or unreacted intermediates) should reference standards like those in pharmaceutical impurity catalogs (e.g., EP/BP guidelines) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection (DAD) is recommended for purity assessment. For trace analysis, hyphenated techniques like LC-MS/MS provide higher sensitivity. Method validation should follow ICH guidelines, including linearity (1–100 µg/mL), precision (RSD < 2%), and recovery studies (spiked samples) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental synergies?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates for key reactions (e.g., nucleophilic substitution at the pyrimidine ring). Experimental validation via kinetic isotope effects (KIEs) or in-situ FTIR monitoring can corroborate computational findings. For instance, piperazine ring dynamics under acidic conditions may influence reaction pathways .

Q. What strategies are effective for resolving contradictions between predicted and observed biological or physicochemical properties?

  • Methodological Answer : Conduct sensitivity analysis on computational models (e.g., adjusting solvation parameters in COSMO-RS simulations). Cross-validate experimental data using orthogonal techniques (e.g., differential scanning calorimetry (DSC) for melting point vs. computational predictions). Statistical tools like Bland-Altman plots can quantify systematic biases .

Q. How can impurity profiling and degradation product identification be systematically addressed?

  • Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) followed by LC-MS/MS to identify degradation pathways. Compare impurity retention times and fragmentation patterns with reference standards (e.g., EP/BP impurities cataloged in pharmaceutical databases) . Quantify major impurities using external calibration curves.

Q. What methodologies are optimal for studying the compound’s thermal stability and decomposition kinetics?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures and isothermal DSC for activation energy calculations (via Kissinger or Ozawa methods). Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products. Kinetic modeling (e.g., nth-order reaction fits) can predict shelf-life under storage conditions .

Q. How can reactor design and scale-up challenges be mitigated for industrial translation?

  • Methodological Answer : Leverage computational fluid dynamics (CFD) to simulate mixing efficiency and heat transfer in batch vs. continuous reactors. Pilot-scale experiments should prioritize solvent selection (e.g., switching from DMF to ethanol for greener processing) and catalyst recovery systems (e.g., immobilized catalysts in fixed-bed reactors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.